molecular formula C19H13BrN4 B2390117 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine CAS No. 610279-41-9

6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine

Cat. No.: B2390117
CAS No.: 610279-41-9
M. Wt: 377.245
InChI Key: UUPQTAWXOMHIPB-UHFFFAOYSA-N
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Description

6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine typically involves the reaction of 5-bromo-2-nitrobenzoic acid with aniline derivatives. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(pyridin-4-yl)quinazolin-4-one: Similar structure but lacks the phenyl group.

    4-phenylquinazoline: Lacks the bromine and pyridin-4-yl groups.

    N-(pyridin-4-yl)quinazolin-2-amine: Lacks the bromine and phenyl groups.

Uniqueness

6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is unique due to the presence of the bromine, phenyl, and pyridin-4-yl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-bromo-4-phenyl-N-pyridin-4-ylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPQTAWXOMHIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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